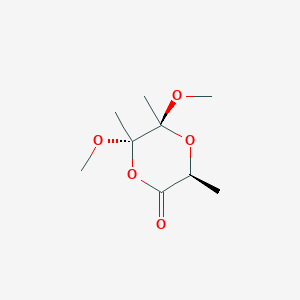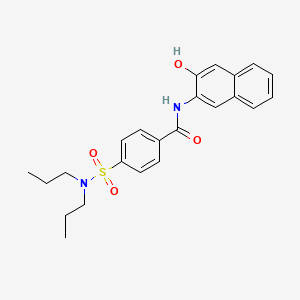
L-Tyrosyl-L-asparaginyl-L-prolyl-L-methionylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tyrosyl-L-asparaginyl-L-prolyl-L-methionylglycine is a synthetic peptide composed of five amino acids: tyrosine, asparagine, proline, methionine, and glycine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-asparaginyl-L-prolyl-L-methionylglycine typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The subsequent amino acids (methionine, proline, asparagine, and tyrosine) are sequentially added using protected amino acid derivatives to prevent unwanted side reactions. The peptide chain is elongated through repeated cycles of deprotection and coupling reactions. Finally, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures the removal of impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
L-Tyrosyl-L-asparaginyl-L-prolyl-L-methionylglycine can undergo various chemical reactions, including:
Oxidation: The methionine residue is susceptible to oxidation, forming methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions, particularly at the tyrosine residue, where the phenolic hydroxyl group can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Reagents like diazonium salts can be used for electrophilic aromatic substitution at the tyrosine residue.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified tyrosine derivatives.
Applications De Recherche Scientifique
L-Tyrosyl-L-asparaginyl-L-prolyl-L-methionylglycine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of biomaterials and nanotechnology applications.
Mécanisme D'action
The mechanism of action of L-Tyrosyl-L-asparaginyl-L-prolyl-L-methionylglycine depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The peptide’s structure allows it to form hydrogen bonds and hydrophobic interactions, facilitating its binding to target molecules. The presence of methionine and tyrosine residues can also contribute to redox reactions and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Tyrosyl-L-prolyl-L-asparaginyl-L-glycine: A tetrapeptide with similar amino acid composition but lacking methionine.
L-Asparaginyl-L-prolyl-L-valyl-L-tyrosine: Another peptide with a different sequence but containing tyrosine and asparagine residues.
Uniqueness
L-Tyrosyl-L-asparaginyl-L-prolyl-L-methionylglycine is unique due to the presence of methionine, which introduces additional chemical reactivity through oxidation and reduction reactions. This makes it a valuable tool for studying redox biology and developing redox-sensitive biomaterials.
Propriétés
Numéro CAS |
915780-15-3 |
|---|---|
Formule moléculaire |
C25H36N6O8S |
Poids moléculaire |
580.7 g/mol |
Nom IUPAC |
2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C25H36N6O8S/c1-40-10-8-17(23(37)28-13-21(34)35)29-24(38)19-3-2-9-31(19)25(39)18(12-20(27)33)30-22(36)16(26)11-14-4-6-15(32)7-5-14/h4-7,16-19,32H,2-3,8-13,26H2,1H3,(H2,27,33)(H,28,37)(H,29,38)(H,30,36)(H,34,35)/t16-,17-,18-,19-/m0/s1 |
Clé InChI |
SKDGFVUCJTUSIE-VJANTYMQSA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES canonique |
CSCCC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, trimethyl[8-[tris(1-methylethyl)silyl]-1,7-octadiynyl]-](/img/structure/B14200763.png)


![N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14200791.png)

![6-(4-Fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14200812.png)

![2-(4-chlorophenyl)-5-[(E)-methoxyiminomethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14200826.png)
![1-(Chloromethyl)-9-hydroxy-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14200829.png)


![3-[(1S)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole](/img/structure/B14200847.png)
![(1R,5R)-3-(Diethoxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-one](/img/structure/B14200850.png)
![Ethyl 3-[(1-ethoxyethylidene)hydrazinylidene]-2-oxobutanoate](/img/structure/B14200852.png)
